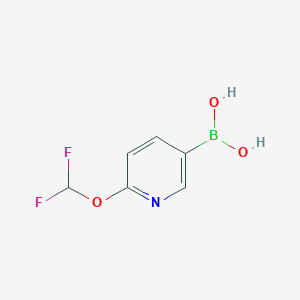

(6-(Difluoromethoxy)pyridin-3-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(6-(Difluoromethoxy)pyridin-3-yl)boronic acid” is a chemical compound used in organic synthesis . It is an important raw material and intermediate used in various fields such as agrochemical, pharmaceutical, and dyestuff .

Synthesis Analysis

This compound is used in the synthesis of halohydroxypyridines by hydroxydeboronation with basic hydrogen peroxide . More details about the synthesis process can be found in the paper "Recent progress in the synthesis of pyridinylboronic acids and esters" .Molecular Structure Analysis

The molecular formula of “(6-(Difluoromethoxy)pyridin-3-yl)boronic acid” is C6H6BF2NO3 . The exact mass is 189.0408795 g/mol .Chemical Reactions Analysis

“(6-(Difluoromethoxy)pyridin-3-yl)boronic acid” is involved in various chemical reactions. For example, it is used in the Suzuki-Miyaura cross-coupling reaction, which is an important and extensively used reaction in organic chemistry .Physical And Chemical Properties Analysis

“(6-(Difluoromethoxy)pyridin-3-yl)boronic acid” has a molecular weight of 188.93 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The topological polar surface area is 62.6 Ų . The compound is solid at room temperature .Wissenschaftliche Forschungsanwendungen

- Reagent : (6-(Difluoromethoxy)pyridin-3-yl)boronic acid can serve as a reagent in phosphine-free Suzuki-Miyaura cross-coupling reactions . This versatile coupling method allows the synthesis of diverse organic compounds by combining aryl or vinyl boronic acids with aryl or vinyl halides.

- Additionally, tandem palladium-catalyzed intramolecular aminocarbonylation and annulation reactions can be achieved using this reagent .

- Researchers have synthesized novel analogues of insecticides Imidacloprid and Thiacloprid by incorporating difluoromethoxylated N-based heterocycles. These analogues exhibit insecticidal activity .

Suzuki-Miyaura Cross-Coupling Reactions

Regioselective Synthesis

Insecticidal Activity

Safety and Hazards

“(6-(Difluoromethoxy)pyridin-3-yl)boronic acid” is labeled with the GHS07 pictogram. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Wirkmechanismus

Target of Action

Boronic acids are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids react with organic halides or triflates in the presence of a base and a palladium catalyst to form coupled products .

Biochemical Pathways

The suzuki-miyaura cross-coupling reactions in which boronic acids participate can lead to the formation of various biologically active compounds .

Pharmacokinetics

It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c .

Result of Action

The products of suzuki-miyaura cross-coupling reactions involving boronic acids can have various biological activities depending on their structure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (6-(Difluoromethoxy)pyridin-3-yl)boronic acid. For instance, the compound should be stored under an inert gas (nitrogen or argon) at 2-8°C to maintain its stability .

Eigenschaften

IUPAC Name |

[6-(difluoromethoxy)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF2NO3/c8-6(9)13-5-2-1-4(3-10-5)7(11)12/h1-3,6,11-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIBVMWENNLYNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OC(F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-(Difluoromethoxy)pyridin-3-yl)boronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2377645.png)

![N-(4-methylbenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2377647.png)

![4-[(4-Methoxybenzyl)amino]phenol](/img/structure/B2377652.png)

![2-(2-fluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2377657.png)